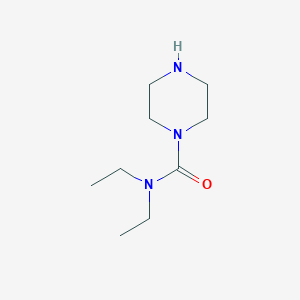

N,N-Diethylpiperazine-1-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-3-11(4-2)9(13)12-7-5-10-6-8-12/h10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJSZNIFIDAYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152284 | |

| Record name | N,N-Diethylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-54-0 | |

| Record name | N,N-Diethyl-1-piperazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylpiperazine-1-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylpiperazine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLPIPERAZINE-1-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRN87C278X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"N,N-Diethylpiperazine-1-carboxamide" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylpiperazine-1-carboxamide is a chemical compound belonging to the piperazine carboxamide class. This document provides a comprehensive overview of its known physical and chemical properties, compiled from available data. It is intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, other values are computed and should be considered as estimates.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₉N₃O | PubChem[1] |

| Molecular Weight | 185.27 g/mol | PubChem[1] |

| CAS Number | 119-54-0 | PubChem[1] |

| Boiling Point | 304.7 °C at 760 mmHg | Molbase |

| Density | 1.02 g/cm³ | Molbase |

| Refractive Index | 1.486 | Molbase |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| XLogP3 (Computed) | -0.2 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 35.6 Ų | PubChem[1] |

Synthesis and Purification

Proposed Synthetic Workflow

The reaction would likely proceed by the nucleophilic attack of one of the secondary amine nitrogens of piperazine on the electrophilic carbonyl carbon of diethylcarbamoyl chloride. A base is typically used to scavenge the hydrochloric acid byproduct.

Figure 1: A proposed general workflow for the synthesis of this compound.

General Experimental Considerations (Hypothetical)

-

Reaction Setup: Piperazine would be dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, along with a tertiary amine base like triethylamine.

-

Acylation: Diethylcarbamoyl chloride, dissolved in the same solvent, would be added dropwise to the piperazine solution, likely at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity.

-

Reaction Monitoring: The progress of the reaction could be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture would be quenched with water or a mild aqueous acid to remove the hydrochloride salt of the base and any unreacted piperazine. The organic layer would then be separated, washed, dried, and the solvent removed under reduced pressure.

-

Purification: The crude product would likely require purification, for which column chromatography on silica gel would be a standard method.

Spectral Data

Experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain based on the conducted search. Researchers would need to acquire this data upon synthesis and purification of the compound. For reference, spectral data for structurally related compounds, such as N,N-diethyl-4-methylpiperazine-1-carboxamide, are available in databases like the NIST WebBook.

Biological Activity

There is currently no publicly available information regarding the biological activity, pharmacological properties, or potential signaling pathway interactions of this compound. Further research and screening are required to elucidate any potential biological relevance of this compound.

Safety Information

According to available safety data, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1][2]. Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by a chemical supplier.

Conclusion

This technical guide summarizes the currently available physical and chemical property data for this compound. Significant data gaps exist, particularly concerning its experimental melting point, detailed and verified synthesis and purification protocols, experimental spectral data, and biological activity. The information provided herein serves as a foundational resource for researchers and professionals interested in this compound, highlighting the need for further experimental investigation to fully characterize its properties and potential applications.

References

"N,N-Diethylpiperazine-1-carboxamide" CAS number and molecular structure

CAS Number: 119-54-0

Molecular Formula: C₉H₁₉N₃O

Molecular Structure:

This document provides a technical overview of N,N-Diethylpiperazine-1-carboxamide, summarizing its known chemical properties. Extensive searches of scientific literature and chemical databases did not yield specific in-depth experimental protocols for its synthesis, quantitative biological activity data, or established mechanisms of action. The information presented herein is based on available chemical data and general synthetic methodologies for related compounds.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 185.27 g/mol | [1] |

| XLogP3 | 0.4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 185.152812238 | |

| Monoisotopic Mass | 185.152812238 | |

| Topological Polar Surface Area | 35.6 Ų | |

| Heavy Atom Count | 13 | |

| Complexity | 162 |

Synthesis

A potential synthetic route could involve the reaction of piperazine with diethylcarbamoyl chloride. This reaction would likely be carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

General Synthetic Workflow

Caption: General synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Despite extensive searches, no specific biological activity data, such as IC₅₀ or Kᵢ values, for this compound has been found in the public domain. Furthermore, there is no available information regarding its mechanism of action or its involvement in any signaling pathways.

While many piperazine derivatives exhibit a wide range of pharmacological activities, the biological profile of this specific compound remains uncharacterized in the available scientific literature. Therefore, no quantitative data tables or signaling pathway diagrams related to its biological function can be provided at this time.

Conclusion

This compound is a known chemical entity with the CAS number 119-54-0. While its basic physicochemical properties can be computed, there is a significant lack of detailed experimental and biological data in publicly accessible resources. Further research would be required to elucidate its synthetic protocols, biological activity, and potential therapeutic applications. Researchers interested in this compound may need to perform de novo synthesis and biological screening to characterize its properties.

References

Solubility Profile of N,N-Diethylpiperazine-1-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of publicly available chemical databases and scientific literature reveals a notable absence of specific quantitative solubility data for N,N-Diethylpiperazine-1-carboxamide in common laboratory solvents. This technical guide addresses this information gap by providing a structured framework for researchers to systematically determine and record the solubility of this compound. The following sections detail standardized experimental protocols for both qualitative and quantitative solubility assessment and offer a template for data presentation. Furthermore, a logical workflow for solubility determination is provided to guide experimental design.

Predicted Solubility Characteristics

Based on the molecular structure of this compound, which contains a polar piperazine ring, a carboxamide group capable of hydrogen bonding, and non-polar diethyl groups, a mixed solubility profile can be anticipated. The presence of the tertiary amine in the piperazine ring suggests that the solubility in aqueous solutions will be pH-dependent. It is likely to exhibit higher solubility in polar protic solvents like water, ethanol, and methanol, and in polar aprotic solvents such as DMSO and DMF. Conversely, lower solubility is expected in non-polar solvents like toluene and chloroform.

Data Presentation: A Template for Experimental Findings

To facilitate standardized data collection and comparison, the following table is provided for researchers to record their experimental solubility data for this compound.

| Solvent | Solvent Polarity | Temperature (°C) | Qualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) | Quantitative Solubility (mg/mL or mol/L) |

| Water | High | |||

| Ethanol | High | |||

| Methanol | High | |||

| Dimethyl Sulfoxide (DMSO) | High | |||

| Dimethylformamide (DMF) | High | |||

| Acetone | Medium | |||

| Chloroform | Low | |||

| Toluene | Low |

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of this compound.

Qualitative Solubility Assessment

This method provides a rapid preliminary assessment of solubility.

Procedure:

-

Add approximately 1-2 mg of this compound to a small test tube.

-

Add 0.5 mL of the desired solvent in increments (e.g., 0.1 mL at a time).

-

After each addition, vigorously vortex or shake the test tube for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid against a dark background.

-

Record the observation as:

-

Soluble: If the compound completely dissolves.

-

Sparingly Soluble: If a small portion of the compound dissolves.

-

Insoluble: If the compound does not appear to dissolve.

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial with a PTFE liner). A visual excess of solid material should be present.

-

Place the container in a temperature-controlled shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Separation:

-

Allow the suspension to settle for at least 24 hours at the same constant temperature to allow for the sedimentation of undissolved solid.

-

Alternatively, centrifuge the suspension at a high speed to pellet the excess solid.

-

-

Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.

-

Calculate the original concentration in the supernatant to determine the quantitative solubility.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to N,N-Diethylpiperazine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylpiperazine-1-carboxamide, a close structural analog of the well-established antifilarial drug Diethylcarbamazine (DEC), presents a compelling case for investigation into its mechanism of action. While direct experimental data on this compound remains limited, its molecular architecture strongly suggests a shared pharmacological pathway with DEC. This technical guide provides an in-depth speculation on the core mechanism of action of this compound, drawing upon the extensive body of research on DEC. The central hypothesis posits a multi-faceted approach, primarily centered on the modulation of the host's immune response through the inhibition of arachidonic acid metabolism in both the host and the target parasite. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated signaling pathways to facilitate further research and drug development efforts in this area.

Introduction: The Piperazine Carboxamide Scaffold

The piperazine carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound and its N-methylated counterpart, Diethylcarbamazine (DEC), are key examples. DEC has been a cornerstone in the treatment of filariasis for decades, and its mechanism of action, though not entirely elucidated, is known to be largely host-mediated. Given the single methyl group difference, it is highly probable that this compound engages similar molecular targets and pathways. This guide will, therefore, extrapolate from the known pharmacology of DEC to build a robust speculative model for the mechanism of action of this compound.

Speculated Core Mechanism of Action: A Host-Centric Approach

The prevailing hypothesis for the mechanism of action of piperazine carboxamides like DEC, and by extension this compound, is not direct toxicity to the parasite but rather a sensitization of the parasite to the host's immune system. This is achieved through a sophisticated interplay of immunomodulation and interference with a critical biochemical pathway: arachidonic acid metabolism.

Immunomodulation: Unmasking the Parasite

Filarial parasites have evolved mechanisms to evade the host's immune surveillance. It is speculated that this compound, similar to DEC, reverses the state of cellular unresponsiveness to parasite antigens. This leads to an enhanced recognition and clearance of microfilariae by the host's innate immune cells, particularly phagocytes.

Inhibition of Arachidonic Acid Metabolism: The Biochemical Fulcrum

A crucial element of this sensitization process is the inhibition of arachidonic acid metabolism in both the host's endothelial cells and the microfilariae. Arachidonic acid is a precursor to a variety of potent inflammatory mediators, including prostaglandins and leukotrienes, which are synthesized via the cyclooxygenase (COX) and 5-lipoxygenase (LOX) pathways, respectively.

-

Cyclooxygenase (COX) Pathway: By inhibiting COX enzymes, this compound is predicted to reduce the production of prostaglandins. Certain prostaglandins are known to be immunosuppressive, and their inhibition by the compound would therefore bolster the host's immune response against the parasite.

-

5-Lipoxygenase (LOX) Pathway: Inhibition of the 5-LOX pathway would lead to a decrease in the synthesis of leukotrienes, which are potent mediators of inflammation and immune cell trafficking.

The disruption of these pathways in the parasite itself is also thought to compromise its ability to evade the host's immune system.

Quantitative Data on the Effects of Diethylcarbamazine (as a Proxy)

While specific quantitative data for this compound is not yet available, the following table summarizes key findings for DEC, which are anticipated to be comparable.

| Parameter | Target/System | Effect | Concentration/Dose | Reference |

| Prostanoid Release (Prostacyclin, PGE2, Thromboxane B2) | Bovine Pulmonary Arterial Endothelium | Inhibition | 2.5 µM | [1] |

| Prostaglandin H2 Synthase (Cyclooxygenase) Activity | Endothelial Monolayers | Reduction | Not specified | [1] |

| Cyclooxygenase Product Synthesis | Brugia malayi microfilariae | Reduction | Not specified | [1] |

| Plasma Prostaglandin E2 and 6-keto-PGF1α | Wuchereria bancrofti infected individuals | Significant reduction | 12 hours post-treatment | [2] |

Detailed Experimental Protocols

The following protocols are foundational for investigating the antifilarial activity and mechanism of action of compounds like this compound.

In Vitro Antifilarial Drug Screening

Objective: To assess the direct effect of this compound on the motility and viability of filarial parasites.

Materials:

-

Brugia malayi microfilariae and adult worms

-

RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

-

Multi-well culture plates

-

Inverted microscope

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution

-

Spectrophotometer

Procedure:

-

Parasite Preparation: Isolate Brugia malayi microfilariae and adult worms from an infected animal model (e.g., gerbils). Wash the parasites extensively with sterile culture medium.

-

Drug Incubation: Dispense a known number of microfilariae or a single adult worm into each well of a multi-well plate containing culture medium. Add this compound at various concentrations. Include appropriate solvent controls.

-

Motility Assessment: At various time points (e.g., 24, 48, 72 hours), observe the motility of the parasites under an inverted microscope and score them based on a predefined scale.

-

Viability Assay (MTT Assay): Following the final motility assessment, add MTT solution to the wells containing adult worms. Incubate to allow viable worms to reduce the MTT to formazan. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. A decrease in absorbance correlates with reduced viability.

Assay for Inhibition of Prostaglandin Synthesis

Objective: To quantify the inhibitory effect of this compound on prostaglandin production in host cells.

Materials:

-

Bovine pulmonary arterial endothelial cells

-

Cell culture reagents

-

This compound

-

Arachidonic acid

-

Enzyme immunoassay (EIA) kits for specific prostaglandins (e.g., PGE2, PGI2)

Procedure:

-

Cell Culture: Culture bovine pulmonary arterial endothelial cells to confluence in multi-well plates.

-

Drug Treatment: Pre-incubate the cells with various concentrations of this compound for a specified period.

-

Stimulation: Stimulate the cells with arachidonic acid to induce prostaglandin synthesis.

-

Quantification: Collect the cell culture supernatant and quantify the concentration of specific prostaglandins using EIA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of prostaglandin synthesis at each drug concentration and determine the IC50 value.

Visualizing the Mechanism: Signaling Pathways and Workflows

To further elucidate the speculative mechanism of action, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Caption: Speculated inhibition of arachidonic acid metabolism.

Caption: In vitro antifilarial screening workflow.

Conclusion and Future Directions

The structural analogy between this compound and Diethylcarbamazine provides a strong foundation for speculating on its mechanism of action. The proposed host-mediated immunomodulatory mechanism, driven by the inhibition of arachidonic acid metabolism, offers a compelling avenue for further investigation. Future research should focus on direct experimental validation of these hypotheses. Key priorities include:

-

Direct Biological Evaluation: Conducting in vitro and in vivo studies to determine the antifilarial efficacy of this compound.

-

Comparative Studies: Performing head-to-head comparisons with DEC to understand the impact of the N-demethylation on potency and pharmacokinetic properties.

-

Target Engagement Assays: Quantifying the inhibitory activity of this compound against COX and LOX enzymes from both host and parasite origins.

-

Immunological Profiling: Characterizing the specific effects of the compound on host immune cell function and cytokine production in the context of a filarial infection.

A thorough investigation of this compound, guided by the principles outlined in this technical guide, holds the potential to yield a novel and effective therapeutic agent in the fight against filarial diseases.

References

The Pivotal Role of the N,N-Diethylpiperazine-1-carboxamide Scaffold in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N,N-diethylpiperazine-1-carboxamide core is a foundational scaffold in medicinal chemistry, serving as a versatile building block for the development of a diverse array of therapeutic agents. While the parent compound itself is not extensively studied for its biological activity, its derivatives have demonstrated significant potential across various therapeutic areas, including antihistaminic, anticonvulsant, and antimicrobial applications. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of compounds based on this privileged structure, offering valuable insights for researchers in drug discovery and development.

Introduction: The Piperazine Carboxamide Moiety in Drug Discovery

The piperazine ring is a ubiquitous feature in many approved drugs, prized for its favorable physicochemical properties, including its ability to improve aqueous solubility and modulate lipophilicity. The incorporation of a carboxamide functional group, particularly the N,N-diethylamide, further enhances the drug-like properties of the resulting molecule. This combination gives rise to the this compound scaffold, a key pharmacophore that has been successfully exploited to generate compounds with a wide range of biological activities. The two nitrogen atoms of the piperazine ring provide handles for synthetic modification, allowing for the introduction of various substituents to fine-tune the pharmacological profile and structure-activity relationship (SAR).

Synthesis of the this compound Core and its Derivatives

Proposed Synthesis of the Core Scaffold

A straightforward and commonly employed method for the synthesis of the this compound core involves the acylation of piperazine with diethylcarbamoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: Synthesis of this compound

-

Materials: Piperazine, diethylcarbamoyl chloride, a suitable organic solvent (e.g., dichloromethane, tetrahydrofuran), and a base (e.g., triethylamine, pyridine).

-

Procedure:

-

Dissolve piperazine in the chosen organic solvent in a reaction vessel.

-

Add the base to the solution.

-

Slowly add a solution of diethylcarbamoyl chloride in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Allow the reaction to stir at room temperature for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water or an aqueous solution to remove the salt byproduct and any excess reagents.

-

The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the this compound can be achieved through techniques such as column chromatography or distillation.

-

General Synthetic Strategies for Derivatives

The majority of medicinally relevant compounds are derivatives of the core structure, with substitutions at the N4 position of the piperazine ring. These are generally synthesized by reacting this compound with a variety of electrophiles, such as alkyl halides, aryl halides (via nucleophilic aromatic substitution or cross-coupling reactions), or by reductive amination with aldehydes or ketones.

Biological Activities and Therapeutic Potential of Derivatives

While there is limited publicly available information on the biological activity of the parent this compound, its derivatives have shown significant promise in several therapeutic areas.

Antihistaminic and Anti-Allergic Activity

A notable application of the this compound scaffold is in the development of histamine H1 receptor antagonists.

-

Lead Compound: N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide has been identified as a potent inhibitor of tritiated mepyramine binding to H1 histaminic receptors.[1]

Table 1: Antihistaminic Activity of this compound Derivatives

| Compound | Modification on Piperazine N4 | Biological Target | Activity (IC50) |

| N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide | 4-fluorophenyl | Histamine H1 Receptor | 310 nM[1] |

Experimental Protocol: Histamine H1 Receptor Binding Assay

-

Objective: To determine the binding affinity of test compounds to the histamine H1 receptor.

-

Materials:

-

Membrane preparations from cells expressing the histamine H1 receptor.

-

Radioligand: [³H]mepyramine.

-

Test compounds at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

In a multi-well plate, incubate the membrane preparation with the radioligand ([³H]mepyramine) and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known H1 antagonist).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration.

-

Experimental Protocol: Passive Foot Anaphylaxis (PFA) Assay

-

Objective: To evaluate the in vivo anti-allergic activity of test compounds.[1]

-

Principle: This IgE-mediated model assesses the ability of a compound to inhibit an allergic reaction in the paw of a sensitized animal.

-

Procedure:

-

Sensitize animals (e.g., rats or mice) by injecting anti-ovalbumin (OA) serum (containing IgE) into one hind paw.

-

After a sensitization period (typically 24-48 hours), administer the test compound orally or via another appropriate route.

-

Challenge the animals by intravenous injection of the antigen (ovalbumin) along with a dye (e.g., Evans blue) to visualize plasma extravasation.

-

After a set time, euthanize the animals and measure the amount of dye that has extravasated into the paw tissue, which is an indicator of the allergic reaction.

-

A reduction in dye extravasation in the paws of treated animals compared to control animals indicates anti-allergic activity.

-

Anticonvulsant Activity

Derivatives of piperazine carboxamide have been investigated as potential anticonvulsant agents, with some showing activity as calpain inhibitors.

Table 2: Anticonvulsant Activity of Piperidine Carboxamide Derivatives (as a related class)

| Compound Class | Biological Target | In Vivo Model |

| Piperidine Carboxamides | µ-Calpain | NMDA-induced convulsions in mice |

Experimental Protocol: Calpain Activity Assay (Fluorometric)

-

Objective: To measure the inhibitory activity of compounds against calpain enzymes.

-

Principle: The assay utilizes a specific calpain substrate conjugated to a fluorophore. Cleavage of the substrate by calpain releases the fluorophore, resulting in an increase in fluorescence that is proportional to calpain activity.

-

Procedure:

-

Prepare a reaction mixture containing calpain enzyme, assay buffer, and the test compound at various concentrations.

-

Initiate the reaction by adding the fluorogenic calpain substrate.

-

Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

-

Calculate the rate of the reaction and determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

-

Objective: To assess the in vivo anticonvulsant activity of test compounds.

-

Principle: This is a widely used animal model for generalized tonic-clonic seizures. The ability of a compound to prevent the hind limb extension phase of the seizure is a measure of its anticonvulsant efficacy.

-

Procedure:

-

Administer the test compound to a group of animals (e.g., mice or rats).

-

After a predetermined time, induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes.

-

Observe the animals for the presence or absence of the tonic hind limb extension.

-

The percentage of animals protected from the tonic extension is determined for each dose of the test compound.

-

The median effective dose (ED50) can be calculated from the dose-response data.

-

Antimicrobial Activity

The piperazine carboxamide scaffold has also been explored for the development of antimicrobial agents. Various derivatives have shown activity against a range of bacterial and fungal strains. The specific structure-activity relationships in this area are diverse, with the nature of the substituent on the piperazine N4 position playing a crucial role in determining the antimicrobial spectrum and potency.

Structure-Activity Relationships (SAR) and Molecular Design

The accumulated data on the various derivatives of this compound allow for the elucidation of key structure-activity relationships.

Caption: General Structure-Activity Relationship for this compound Derivatives.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with specific molecular targets, which in turn modulate various signaling pathways.

Caption: Simplified Signaling Pathways for Derivative Activities.

Caption: General Drug Discovery Workflow for Piperazine Carboxamides.

Conclusion

The this compound scaffold remains a highly valuable and versatile platform in the field of medicinal chemistry. While the parent molecule's biological profile is not well-defined, its derivatives have led to the discovery of potent and selective modulators of various biological targets. The synthetic tractability of this core allows for extensive structural modifications, facilitating the optimization of pharmacological properties. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds, offering a solid foundation for future research and development in this area. Continued exploration of novel derivatives of this compound holds significant promise for the discovery of new and improved therapeutic agents.

References

The Piperazine Carboxamide Core: A Scaffolding Triumph in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Application of Piperazine Carboxamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine carboxamide scaffold is a cornerstone in contemporary medicinal chemistry, underpinning the development of a multitude of therapeutic agents across a wide range of disease areas. This technical guide provides a comprehensive overview of the discovery and history of these versatile compounds, from the early serendipitous findings with piperazine itself to the rational design of highly potent and selective drug candidates. This document details the synthetic evolution, presents key quantitative structure-activity relationship (QSAR) data, and provides explicit experimental protocols for the synthesis and evaluation of piperazine carboxamide derivatives. Furthermore, critical signaling pathways and experimental workflows are visualized to offer a deeper understanding of their mechanisms of action and the process of their discovery.

A Historical Perspective: From Worms to Wonder Drugs

The story of piperazine carboxamides begins with the parent heterocycle, piperazine. Initially introduced in the early 20th century, piperazine gained prominence as an effective anthelmintic agent for treating parasitic worm infections.[1] Its mechanism of action involves agonizing the GABA receptor in nematodes, leading to paralysis and subsequent expulsion of the parasite.[1][2] This early therapeutic success highlighted the biocompatibility and favorable pharmacokinetic properties of the piperazine ring, paving the way for its exploration in other medicinal applications.

The functionalization of the piperazine core, particularly through the introduction of a carboxamide linkage, unlocked a vast chemical space for drug discovery. The development of combinatorial chemistry and solid-phase synthesis techniques in the late 20th century enabled the creation of large libraries of piperazine carboxamide derivatives.[3][4] This led to the identification of compounds with a broad spectrum of pharmacological activities, including but not limited to, anticancer, antifungal, anti-inflammatory, and neuroprotective effects. The inherent modularity of the piperazine carboxamide scaffold, with multiple points for diversification, has allowed medicinal chemists to fine-tune the physicochemical and pharmacological properties of these molecules to achieve desired therapeutic profiles.

Quantitative Data Summary

The following tables summarize the biological activity of representative piperazine carboxamide derivatives against various molecular targets and cell lines. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of future compounds.

Table 1: Inhibitory Activity of Piperazine Carboxamide Derivatives against Fatty Acid Amide Hydrolase (FAAH)

| Compound | Structure | IC50 (nM) | Reference |

| PF-750 | N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | 16.2 | [5] |

| JNJ-1661010 | N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide | 33 | [5] |

| PF-3845 | Pyridine-based piperidine urea | Potent, selective FAAH inhibitor | [6] |

| PF-04457845 | Piperidine urea inhibitor | 7.2 | [7] |

Table 2: Inhibitory Activity of Piperazine Carboxamide Derivatives against Soluble Epoxide Hydrolase (sEH)

| Compound | Structure | IC50 (µM) | Reference |

| Compound 7 | Chromone-2-amide derivative with benzyl piperidine | 1.75 | [8] |

| Compound G1 | Piperidine derivative with homopiperazine and propionyl fragments | 0.00005 (nM) | [9] |

| Compound 1 | Isonipecotic acid derivative | 0.0079 | [10] |

| Compound 2 | Modified isonipecotic acid derivative | 0.0016 | [10] |

Table 3: Anticancer Activity of Piperazine Carboxamide Derivatives

| Compound | Cell Line | GI50/IC50 (µM) | Reference |

| PCC | SNU-475 (Human Liver Cancer) | 6.98 | |

| PCC | SNU-423 (Human Liver Cancer) | 7.76 | |

| C505 | K562 (Human Leukemia) | 0.06-0.16 (GI50) | |

| BS230 | MCF7 (Human Breast Cancer) | Cytotoxic, comparable to doxorubicin |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of piperazine carboxamide compounds, intended to be a practical guide for researchers in the field.

Solid-Phase Synthesis of a Piperazine-2-Carboxamide Library

This protocol outlines a general procedure for the solid-phase synthesis of a library of piperazine-2-carboxamide derivatives, adapted from established methods.[3]

Materials:

-

Rink Amide AM resin

-

N,N-dimethylformamide (DMF)

-

Piperidine

-

N-Boc-piperazine-C3-COOH

-

HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Fmoc-protected amino acids

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

Procedure:

-

Resin Swelling and Deprotection:

-

Swell the Rink Amide AM resin in DMF for 30 minutes.

-

Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and repeat with fresh solution for 12 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF.

-

-

Coupling of the Piperazine Scaffold:

-

In a separate vessel, pre-activate N-Boc-piperazine-C3-COOH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF.

-

Add the activated piperazine solution to the deprotected resin and agitate for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative result (colorless beads) indicates complete coupling.

-

Wash the resin with DMF.

-

-

Chain Elongation (Coupling of Amino Acids):

-

Remove the Boc protecting group from the piperazine nitrogen using a solution of 25-50% TFA in DCM.

-

Neutralize the resin with a solution of 10% DIPEA in DMF.

-

Couple the desired Fmoc-protected amino acid using the pre-activation method described in step 2.

-

Remove the Fmoc group as described in step 1.

-

Repeat the coupling and deprotection steps to assemble the desired peptide chain.

-

-

Cleavage and Purification:

-

Wash the final resin-bound product with DCM.

-

Cleave the product from the resin using a cleavage cocktail of TFA/DCM.

-

Precipitate the crude product in cold diethyl ether.

-

Purify the product by preparative reverse-phase HPLC.

-

Caption: General workflow for the solid-phase synthesis of piperazine carboxamide derivatives.

In Vitro FAAH Inhibitor Screening Assay

This protocol describes a fluorometric assay to screen for inhibitors of Fatty Acid Amide Hydrolase (FAAH).

Materials:

-

Recombinant human FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Test compounds (piperazine carboxamides) dissolved in DMSO

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

Positive control inhibitor (e.g., URB597)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compounds and positive control in FAAH Assay Buffer. The final DMSO concentration should be kept below 1%.

-

Dilute the FAAH enzyme to the desired concentration in pre-chilled assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to triplicate wells:

-

Control wells: Assay Buffer + FAAH enzyme + DMSO (vehicle)

-

Inhibitor wells: Assay Buffer + FAAH enzyme + test compound

-

Positive control wells: Assay Buffer + FAAH enzyme + URB597

-

Background wells: Assay Buffer + DMSO (no enzyme)

-

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~465 nm) in a kinetic mode for 10-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound compared to the control wells.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

-

In Vitro sEH Inhibitor Screening Assay

This protocol describes a fluorometric assay to screen for inhibitors of Soluble Epoxide Hydrolase (sEH).

Materials:

-

Recombinant human sEH

-

sEH Assay Buffer

-

Test compounds (piperazine carboxamides) dissolved in DMSO

-

sEH substrate (e.g., PHOME)

-

Positive control inhibitor (e.g., AUDA)

-

96-well plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compounds and positive control in sEH Assay Buffer.

-

Dilute the sEH enzyme in the assay buffer.

-

-

Assay Setup:

-

Add the diluted sEH enzyme to the wells of a 96-well plate.

-

Add the test compounds, positive control, or vehicle (DMSO) to the respective wells.

-

Pre-incubate the plate at room temperature for 5 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the sEH substrate to all wells.

-

Immediately measure the fluorescence (Excitation: ~330 nm, Emission: ~465 nm) kinetically at 25°C.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the kinetic data.

-

Determine the percentage of inhibition for each test compound concentration.

-

Calculate the IC50 value by plotting the percent inhibition against the compound concentration.

-

Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay to determine the cytotoxic effects of piperazine carboxamide derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (piperazine carboxamides)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value from the dose-response curve.

-

Caption: A typical workflow for the biological screening of a piperazine carboxamide library.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of piperazine carboxamides stem from their ability to interact with a wide array of molecular targets. The following diagrams illustrate some of the key signaling pathways modulated by these compounds.

FAAH Inhibition and the Endocannabinoid System

Piperazine carboxamide-based FAAH inhibitors enhance endocannabinoid signaling by preventing the degradation of anandamide (AEA), leading to prolonged activation of cannabinoid receptors (CB1 and CB2). This mechanism is being explored for the treatment of pain, anxiety, and inflammatory disorders.

Caption: Mechanism of action of piperazine carboxamide FAAH inhibitors.

sEH Inhibition and Arachidonic Acid Metabolism

sEH inhibitors containing a piperazine carboxamide scaffold prevent the conversion of anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts. This leads to an increase in EET levels, which has therapeutic potential in cardiovascular and inflammatory diseases.

Caption: Mechanism of action of piperazine carboxamide sEH inhibitors.

Anticancer Mechanism: Induction of Apoptosis

Certain piperazine carboxamide derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways like PI3K/AKT and the activation of caspases.

Caption: A simplified representation of an apoptotic pathway induced by anticancer piperazine carboxamides.

Conclusion

The piperazine carboxamide scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of novel therapeutic agents. Its synthetic tractability, coupled with its favorable physicochemical properties, has allowed for the creation of a vast and diverse chemical space that continues to yield promising drug candidates. The examples provided in this technical guide, from FAAH and sEH inhibitors to potent anticancer agents, underscore the broad therapeutic potential of this remarkable chemical class. As our understanding of disease biology deepens, the rational design of new piperazine carboxamide derivatives targeting novel molecular pathways will undoubtedly continue to be a major focus of drug discovery efforts.

References

- 1. What is Piperazine used for? [synapse.patsnap.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. zinc.5z.com [zinc.5z.com]

- 4. Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. britannica.com [britannica.com]

- 6. benchchem.com [benchchem.com]

- 7. acgpubs.org [acgpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]

- 10. benchchem.com [benchchem.com]

N,N-Diethylpiperazine-1-carboxamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for N,N-Diethylpiperazine-1-carboxamide. The following sections detail the known hazards, precautionary measures, and emergency procedures to ensure its safe use in a laboratory and research environment.

Chemical Identification and Physical Properties

This compound is a chemical compound with the following identifiers and properties.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Piperazinecarboxamide, N,N-diethyl- | [1] |

| CAS Number | 119-54-0 | [1] |

| Molecular Formula | C9H19N3O | [1] |

| Molecular Weight | 185.27 g/mol | [1] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1]

GHS Classification:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

-

Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.[1]

-

Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.[1]

Hazard Statements:

Signal Word: Warning[1]

Pictogram:

Toxicological Information

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials.

-

The hydrochloride salt of this compound is typically stored at 2-8°C.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| PPE | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if inhalation risk exists. |

First-Aid Measures

In case of exposure, follow these first-aid procedures. The following recommendations are based on general principles for handling hazardous chemicals and information for a structurally similar compound, 4-benzyl-N,N-diethylpiperazine-1-carboxamide.[3]

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken, based on guidance for a similar compound.[3]

| Aspect | Procedure |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Emits toxic fumes under fire conditions. |

| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary. |

Accidental Release Measures

For accidental spills or releases, follow these procedures based on guidance for a similar compound.[3]

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Workflows and Logical Relationships

To ensure safety during the handling and use of this compound, a structured workflow and risk assessment process should be followed. The diagrams below illustrate these general procedures.

Caption: A general workflow for the safe laboratory handling of hazardous chemicals.

Caption: A logical process for conducting a chemical risk assessment in a research setting.

References

An In-depth Technical Guide to the Therapeutic Applications of Diethylcarbamazine

An Important Note on Nomenclature: The compound of interest, "N,N-Diethylpiperazine-1-carboxamide," is structurally very similar to the well-researched and clinically significant drug, N,N-diethyl-4-methylpiperazine-1-carboxamide , commonly known as Diethylcarbamazine (DEC) . Given the context of "potential therapeutic applications," this guide will focus on Diethylcarbamazine, as it is the compound with extensive data regarding its use in treating human diseases. It is highly probable that the initial query contained a typographical error.

Introduction

Diethylcarbamazine (DEC) is a piperazine derivative that has been a cornerstone in the treatment of human filarial infections for decades.[1] Discovered in 1947, it remains a critical tool in global efforts to eliminate lymphatic filariasis.[2] This technical guide provides a comprehensive overview of the therapeutic applications of DEC, delving into its mechanism of action, clinical efficacy, pharmacokinetic profile, and associated experimental protocols. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The precise mechanism of action of Diethylcarbamazine is multifaceted and not entirely elucidated, involving both indirect effects mediated by the host's immune system and direct actions on the parasite.[3][4]

1. Immunomodulation and Interference with Arachidonic Acid Metabolism:

A primary mechanism of DEC involves sensitizing microfilariae to the host's innate immune response.[4][5] DEC is an inhibitor of arachidonic acid metabolism in both the microfilariae and the host's endothelial cells.[6][7] Specifically, it inhibits cyclooxygenase (COX) and 5-lipoxygenase pathways.[1][8] This disruption leads to a reduction in the production of prostaglandins and leukotrienes, which are eicosanoids that play a role in inflammation and immune modulation.[2][7] The inhibition of these pathways is thought to alter the surface of the microfilariae, making them more susceptible to phagocytosis by host immune cells.[4] This leads to the rapid clearance of microfilariae from the bloodstream.[5]

2. Direct Effects on the Parasite:

More recent studies have revealed that DEC also has direct effects on the filarial parasites.[9] It has been shown to act as an agonist of the transient receptor potential (TRP) ion channels in the muscle cells of Brugia malayi.[9] Specifically, it opens TRP-2 (a TRPC-like channel), as well as GON-2 and CED-11 (TRPM-like channels).[9] This leads to an influx of calcium, causing a rapid, spastic paralysis of the microfilariae.[4][9] This paralysis contributes to their clearance from circulation.

Below is a diagram illustrating the signaling pathway of Diethylcarbamazine's interference with the arachidonic acid metabolism.

References

- 1. Diethylcarbamazine | C10H21N3O | CID 3052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What is Diethylcarbamazine Citrate used for? [synapse.patsnap.com]

- 4. What is the mechanism of Diethylcarbamazine Citrate? [synapse.patsnap.com]

- 5. Diethylcarbamazine (DEC): immunopharmacological interactions of an anti-filarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diethylcarbamazine - Wikipedia [en.wikipedia.org]

- 7. Diethylcarbamazine inhibits endothelial and microfilarial prostanoid metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diethylcarbamazine Increases Activation of Voltage-Activated Potassium (SLO-1) Currents in Ascaris suum and Potentiates Effects of Emodepside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diethylcarbamazine activates TRP channels including TRP-2 in filaria, Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazine Motif: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to engage in hydrogen bonding, its conformational flexibility, and its favorable pharmacokinetic profile, have made it a privileged scaffold in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive review of the role of piperazine derivatives in drug discovery, with a focus on their applications in oncology, neuropsychiatry, and allergy treatment.

Piperazine Derivatives as Anticancer Agents

The piperazine moiety is a recurring feature in a multitude of anticancer agents, contributing to their ability to interact with various molecular targets implicated in cancer progression. These derivatives have demonstrated efficacy against a wide range of human cancer cell lines, primarily by inducing apoptosis and inhibiting cell cycle progression.

Data Presentation: Anticancer Activity

The cytotoxic and growth-inhibitory potential of piperazine derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. The following table summarizes the in vitro anticancer activity of selected piperazine derivatives.

| Compound/Derivative | Cancer Cell Line | Cancer Type | Activity (IC50/GI50 in µM) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 | Breast Cancer | 1.00 | [1][2] |

| Vindoline-piperazine conjugate 25 | HOP-92 | Non-small cell lung cancer | 1.35 | [1][2] |

| Piperazine-oxazole hybrid | Various | Various | 0.09–11.7 | [2] |

| Vindoline dimer 4 | SiHa | Cervical Cancer | 2.85 | [2] |

| Vindoline derivative 3 | HeLa | Cervical Cancer | 9.36 | [2] |

| Alepterolic acid derivative 3n | MDA-MB-231 | Triple-negative breast cancer | 5.55 ± 0.56 | |

| PD-1 | HepG2 | Liver Cancer | Growth inhibition up to 55.44% at 100 µg/mL | |

| PD-2 | HepG2 | Liver Cancer | Growth inhibition up to 90.45% at 100 µg/mL | |

| Thiosemicarbazide Derivative 9h | Panc-1 | Pancreatic Cancer | 0.94 | [3] |

| Thiosemicarbazide Derivative 9h | MCF-7 | Breast Cancer | 2.92 | [3] |

| Thiosemicarbazide Derivative 9h | A549 | Lung Cancer | 1.71 | [3] |

| Semicarbazide Derivative 11d | Panc-1 | Pancreatic Cancer | 2.22 | [3] |

| Semicarbazide Derivative 11d | MCF-7 | Breast Cancer | 5.57 | [3] |

| Semicarbazide Derivative 11d | A549 | Lung Cancer | 2.99 | [3] |

| Acylhydrazone Derivative 13b | Panc-1 | Pancreatic Cancer | 1.04 | [3] |

| Acylhydrazone Derivative 13b | MCF-7 | Breast Cancer | 2.98 | [3] |

| Acylhydrazone Derivative 13b | A549 | Lung Cancer | 1.71 | [3] |

| Piperazine-based Tranylcypromine derivative 67 | KDM1A | (Target) | 0.0890 ± 0.02 | [4] |

| Piperazine-based Tranylcypromine derivative 68 | KDM1A | (Target) | 0.084 ± 0.003 | [4] |

| Phenanthridinylpiperazinetriazole hybrid 51 | THP1 | Human acute monocytic leukemia | 9.73 ± 4.09 | [4] |

| Tin iminodiacetate conjugate 18 | HCT15, HOP62, MCF7 | Colon, Lung, Breast Cancer | Significant cytotoxic activity | [4] |

| Piperazine derivative 22 | Various | Various | IC50 = 0.11 µM | [4] |

| Piperazine derivative 23 | Various | Various | IC50 = 0.35 µM | [4] |

| Piperazine derivative 29 | Colo-205 | Colon Cancer | IC50 = 1.0 µM | [4] |

| Benzosuberone-piperazine hybrid 57 | HeLa, MDA-MB-231, A549, MIAPACA | Cervical, Breast, Lung, Pancreatic Cancer | GI50 = 0.010–0.097 | [4] |

Experimental Protocols: Anticancer Activity Assessment

1. Synthesis of 1-Arylpiperazine Derivatives: General Procedure

A common method for the synthesis of 1-arylpiperazines involves the diazotization of a primary arylamine followed by diazonium coupling with a secondary arylpiperazine.[5]

-

Step 1: Diazotization. Dissolve the aromatic primary amine (0.010 mol) in 3M HCl (12.0 mL) and cool the solution in an ice bath to 0°C.

-

Step 2: Diazonium Salt Formation. Add a solution of sodium nitrite (0.011 mol) in water (3.0 mL) to the cooled amine solution and stir for 30 minutes.

-

Step 3: Coupling Reaction. In a separate flask, dissolve the arylpiperazine (0.010 mol) in an appropriate solvent. Slowly add the diazonium salt solution to the arylpiperazine solution while maintaining the temperature at 0°C.

-

Step 4: Work-up and Purification. After the addition is complete, allow the reaction to stir for a specified time. The reaction mixture is then worked up, which may include extraction, washing, and drying of the organic layer. The crude product is purified by techniques such as recrystallization or column chromatography to yield the desired 1-aryl-4-(2-aryl-1-diazenyl)-piperazine.

2. In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere for 24 hours.[1]

-

Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 590 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value using a dose-response curve.[6]

Mandatory Visualization: Anticancer Signaling Pathway

Caption: General apoptotic pathway targeted by anticancer piperazine derivatives.

Piperazine Derivatives as Antipsychotic Agents

Many antipsychotic drugs, particularly atypical antipsychotics, incorporate a piperazine ring in their structure. These compounds often exhibit complex pharmacology, acting as antagonists or partial agonists at various dopamine and serotonin receptors.

Data Presentation: Antipsychotic Activity

The potency of antipsychotic piperazine derivatives is typically measured by their binding affinity (Ki) to target receptors, with lower Ki values indicating higher affinity.

| Compound | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Reference |

| Atypical Antipsychotics | ||||

| Aripiprazole | 0.34 | 4.4 | 3.4 | [9] |

| Clozapine | 129 | 19 | 5.4 | [9] |

| Olanzapine | 11 | 229 | 4 | [9] |

| Quetiapine | 437 | 309 | 29 | [9] |

| Risperidone | 3.1 | 240 | 0.16 | [9] |

| Ziprasidone | 4.8 | 3.4 | 0.4 | [9] |

| Experimental Derivatives | ||||

| Compound 7a | - | 14.3 ± 7.1 | - | [9] |

| Compound 3a | - | >1000 | - | [9] |

| Compound 6a | - | 199 ± 34.3 | - | [9] |

| Compound 12a | 300 | 41.5 | 315 | |

| Compound 9b | - | 23.9 | 39.4 |

Experimental Protocols: Antipsychotic Activity Assessment

1. Synthesis of Arylpiperazine Derivatives for CNS Activity

A general two-step synthesis route can be employed to produce various arylpiperazine derivatives.

-

Step 1: Intermediate Synthesis. React commercially available substituted phenylpiperazines with 1-bromo-2-chloroethane or 1-bromo-3-chloropropane in the presence of a base like potassium carbonate to form the intermediate.

-

Step 2: Final Product Formation. Condense the intermediate with different substituted aromatic nitrogen-containing heterocycles in the presence of potassium carbonate and potassium iodide to yield the target compounds.

2. In Vitro Receptor Binding Assay: Dopamine D2 Receptor

This assay determines the binding affinity of a compound for the dopamine D2 receptor.[10]

-

Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human dopamine D2 receptor.

-

Radioligand: Use a suitable radioligand, such as [³H]Spiperone or [¹²⁵I]Iodospiperone.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with various salts).

-

Competitive Binding: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled D2 antagonist (e.g., (+)-butaclamol).

-

Filtration and Washing: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Mandatory Visualization: Antipsychotic Drug Action

Caption: Antipsychotic action via dopamine D2 receptor blockade.

Piperazine Derivatives as Antidepressant Agents

The piperazine scaffold is a key structural feature in many antidepressant drugs, particularly those that modulate the serotonergic system. These compounds often act as serotonin reuptake inhibitors or as agonists/antagonists at specific serotonin receptor subtypes.[11]

Data Presentation: Antidepressant Activity

The in vitro potency of antidepressant piperazine derivatives is often characterized by their IC50 values for serotonin reuptake inhibition or their Ki values for receptor binding.

| Compound | 5-HT Reuptake Inhibition IC50 (nM) | 5-HT1A Receptor Ki (nM) | 5-HT7 Receptor Ki (nM) | Reference |

| Marketed Antidepressants | ||||

| Vortioxetine | 1.6 | 15 | 19 | [12] |

| Experimental Derivatives | ||||

| Compound 4p | - | (Active) | - | [13] |

| Compound 3o | - | (Active) | - | [13] |

| Aryl alkanol piperazine derivatives | (Varies) | (Varies) | - | [14] |

| Piperazine-hydrazide derivative VSM 3 | - | (High affinity) | - | |

| Piperazine-hydrazide derivative VSM 6 | - | (High affinity) | - | |

| 5-fluoro-1H-indole piperazine derivatives | (Active) | (Active) | (Active) |

Experimental Protocols: Antidepressant Activity Assessment

1. Synthesis of N-Arylpiperazine Derivatives with Antidepressant-like Activity

A multi-step synthesis can be employed to generate novel arylpiperazine derivatives.[15]

-

Step 1: Acylation. Acylate an N-arylpiperazine with 3-nitrophenylacetic acid to form a 2-(3-nitrophenyl)-1-(4-arylpiperazin-1-yl)ethan-1-one intermediate.

-

Step 2: Reduction. Reduce the amide intermediate using a reducing agent like diborane in tetrahydrofuran (THF).

-

Step 3: Nitro Group Reduction. Reduce the nitro group of the resulting 1-(3-nitrophenethyl)-4-arylpiperazine to an aniline derivative using a catalyst such as Raney nickel.

-

Step 4: Condensation. Condense the aniline derivative with a corresponding aryl acid in the presence of a coupling agent to obtain the final target arylamide.

2. In Vivo Behavioral Assay: Forced Swim Test (FST)

The forced swim test is a widely used behavioral assay to screen for potential antidepressant activity in rodents.[14][16][17]

-

Apparatus: A transparent cylindrical container filled with water (24-30°C) to a depth that prevents the animal from touching the bottom.[16]

-

Procedure:

-

Data Collection: Record the duration of immobility, which is defined as the time the animal spends floating and making only minimal movements to keep its head above water.

-

Data Analysis: A decrease in the duration of immobility in drug-treated animals compared to vehicle-treated controls is indicative of an antidepressant-like effect.

Mandatory Visualization: Antidepressant Experimental Workflow

Caption: Workflow for the Forced Swim Test to evaluate antidepressant activity.

Piperazine Derivatives as Antihistamine Agents

The piperazine ring is a key component of several first and second-generation antihistamines. These compounds act as inverse agonists or antagonists at the histamine H1 receptor, effectively blocking the actions of histamine and alleviating allergy symptoms.

Data Presentation: Antihistamine Activity

The potency of antihistamine piperazine derivatives is determined by their binding affinity (Ki) for the H1 receptor.

| Compound | Chemical Class | H1 Receptor Ki (nM) | Reference |

| First-Generation | |||

| Hydroxyzine | Piperazine | 21 | [18] |

| Second-Generation | |||

| Cetirizine | Piperazine | 6.0 | [18] |

| Levocetirizine | Piperazine | 3.0 | [18] |

| Experimental Derivatives | |||

| Rupatadine | Piperidine | 3.8 (IC50) | [19] |

| Compound 4 | Piperazine | 1531 | |

| Compound 5 | Piperidine | 3.64 | |

| Compound 11 | Piperidine | 4.41 | |

| Compound 13 | Piperazine | 51.8 | |

| Compound 16 | Piperazine | 37.8 |

Experimental Protocols: Antihistamine Activity Assessment

1. Synthesis of Benzylpiperazine Derivatives

A straightforward method for synthesizing 1-benzylpiperazine involves the reaction of piperazine with benzyl chloride.

-

Reaction Setup: A solution of piperazine in a suitable solvent is prepared.

-

Addition of Benzyl Chloride: Benzyl chloride is added to the piperazine solution. The reaction can be carried out at room temperature or with heating.

-

Work-up: The reaction mixture is worked up to isolate the product. This may involve filtration to remove piperazine dihydrochloride, followed by basification and extraction of the free base.

-

Purification: The crude product is purified by distillation under reduced pressure to obtain pure 1-benzylpiperazine.

2. Ex Vivo Guinea Pig Ileum Contraction Assay

This classic pharmacological preparation is used to assess the H1 antagonist activity of compounds.[19][20][21][22][23]

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen gas.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 0.5-1.0 g).

-

Histamine Concentration-Response Curve: A cumulative concentration-response curve to histamine is established to determine the baseline contractile response.

-

Antagonist Incubation: The tissue is incubated with the test piperazine derivative for a specific period.

-

Shift in Histamine Response: In the presence of the antagonist, the histamine concentration-response curve is re-determined. A parallel rightward shift in the curve indicates competitive antagonism.

-

Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve, is calculated to quantify the antagonist's potency.

Mandatory Visualization: Antihistamine Mechanism of Action

Caption: Antihistamine action by stabilizing the inactive state of the H1 receptor.

Conclusion